molecular formula C19H21N5O2 B2663860 5-amino-1-(2,5-dimethylbenzyl)-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 899981-75-0

5-amino-1-(2,5-dimethylbenzyl)-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2663860
CAS RN: 899981-75-0
M. Wt: 351.41
InChI Key: WXGJQWHETXAFBZ-UHFFFAOYSA-N
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Description

5-amino-1-(2,5-dimethylbenzyl)-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C19H21N5O2 and its molecular weight is 351.41. The purity is usually 95%.
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Scientific Research Applications

Solid-Phase Synthesis of Peptide Amides

The development of polymer-supported benzylamides for the solid-phase synthesis of C-terminal peptide amides under mild conditions represents a key application in peptide chemistry. This approach facilitates the synthesis of peptides, demonstrating the utility of triazole compounds in peptide bond formation, which is crucial for pharmaceutical research and drug discovery (Albericio & Barany, 2009).

Cytotoxicity Studies

Another critical application is in the field of medicinal chemistry, where derivatives of triazole compounds have been synthesized and evaluated for their cytotoxic activity against cancer cells. For instance, the synthesis and characterization of some new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, and their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, illustrate the potential of these compounds in cancer research (Hassan, Hafez, & Osman, 2014).

Antimicrobial Activities

The antimicrobial properties of triazole derivatives have also been explored, with some compounds showing good to moderate activities against various microorganisms. This highlights the potential of triazole derivatives in developing new antimicrobial agents, which is crucial given the increasing resistance to existing antibiotics (Bektaş et al., 2007).

Synthetic Methodologies

The synthesis of triazole-based scaffolds, particularly focusing on peptidomimetics or biologically active compounds, showcases the versatility of triazole chemistry. A notable example is the ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates, which paves the way for the creation of complex molecules with potential pharmaceutical applications (Ferrini et al., 2015).

Corrosion Inhibition

Additionally, the application of triazole derivatives in materials science, particularly in corrosion inhibition of metals, signifies the compound's utility beyond biological applications. For example, the use of 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole as a corrosion inhibitor for mild steel in hydrochloric acid medium demonstrates the compound's potential in industrial applications, such as in the protection of infrastructure and machinery (Bentiss et al., 2009).

properties

IUPAC Name

5-amino-1-[(2,5-dimethylphenyl)methyl]-N-(3-methoxyphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2/c1-12-7-8-13(2)14(9-12)11-24-18(20)17(22-23-24)19(25)21-15-5-4-6-16(10-15)26-3/h4-10H,11,20H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXGJQWHETXAFBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C(=C(N=N2)C(=O)NC3=CC(=CC=C3)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-1-(2,5-dimethylbenzyl)-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

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